1,1'-[Oxybis(methylene)]dinaphthalene
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Overview
Description
Bis(1-naphthylmethyl) ether is an organic compound with the molecular formula C22H18O. It is a type of ether, characterized by the presence of two 1-naphthylmethyl groups attached to an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing bis(1-naphthylmethyl) ether is through the Williamson ether synthesis. This involves the reaction of 1-naphthylmethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The alkoxide then reacts with 1-naphthylmethyl chloride in an S_N2 reaction to produce bis(1-naphthylmethyl) ether .
Industrial Production Methods
In an industrial setting, the production of bis(1-naphthylmethyl) ether can be achieved through continuous processes. One such method involves the use of methanol and naphthol as raw materials, with organic acids as catalysts. The process includes steps such as reflux reaction, neutralization, washing, and distillation to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(1-naphthylmethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylmethyl alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkage is cleaved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic conditions, such as the use of hydrochloric acid, can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylmethyl alcohols
Substitution: Naphthol and corresponding alkyl halides
Scientific Research Applications
Bis(1-naphthylmethyl) ether has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its use in the development of nonsteroidal anti-inflammatory drugs.
Industry: It is used in the production of perfumes and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of bis(1-naphthylmethyl) ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(chloromethyl)naphthalene: This compound has similar structural features but contains chlorine atoms instead of ether linkages.
2-Methoxynaphthalene:
Uniqueness
Bis(1-naphthylmethyl) ether is unique due to its symmetrical structure and the presence of two 1-naphthylmethyl groups. This gives it distinct chemical properties and reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
35310-62-4 |
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Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethoxymethyl)naphthalene |
InChI |
InChI=1S/C22H18O/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |
InChI Key |
OKQDLSOSWLNGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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